molecular formula C5H8OS B6236261 4-(methylsulfanyl)but-3-yn-1-ol CAS No. 357615-22-6

4-(methylsulfanyl)but-3-yn-1-ol

Cat. No.: B6236261
CAS No.: 357615-22-6
M. Wt: 116.2
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Description

4-(Methylsulfanyl)but-3-yn-1-ol is an organic compound with the molecular formula C5H8OS and a molecular weight of 116.18 g/mol . It features both a hydroxyl group and a methylsulfanyl-terminated alkyne in its structure, making it a potential multifunctional building block in organic synthesis . Compounds of the but-3-yn-1-ol structural class are of significant interest in research for the construction of more complex molecules. They serve as key intermediates in various chemical transformations, including carbonylation reactions catalyzed by palladium to form biologically active heterocycles and natural products . The unique integration of the methylsulfanyl (SMe) group with an alkynol chain may offer distinctive reactivity in metal-catalyzed couplings and cyclization reactions, providing researchers a versatile scaffold for developing novel compounds in medicinal chemistry and materials science. This product is intended for research use only and is not for human or veterinary or diagnostic use.

Properties

CAS No.

357615-22-6

Molecular Formula

C5H8OS

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of the 4 Methylsulfanyl but 3 Yn 1 Ol Motif

Transformations of the Alkyne Functionality

The carbon-carbon triple bond in 4-(methylsulfanyl)but-3-yn-1-ol is a site of rich chemical reactivity, susceptible to a variety of addition and metal-catalyzed reactions. The presence of the methylsulfanyl group influences the electron density and regioselectivity of these transformations.

The internal alkyne of this compound can undergo both nucleophilic and electrophilic addition reactions. The methylsulfanyl group, being a sulfur-containing substituent, can exhibit dual electronic effects. While sulfur is more electronegative than carbon, the lone pairs on the sulfur atom can participate in resonance, donating electron density to the alkyne and thus activating it towards electrophilic attack. Conversely, the inductive effect of the sulfur atom can make the adjacent acetylenic carbon susceptible to nucleophilic attack.

Nucleophilic additions to thioalkynes often proceed with high regio- and stereoselectivity. acs.org For instance, the addition of thiols to thioalkynes, facilitated by an organic base, has been shown to yield exclusively the trans addition products. acs.org This suggests that nucleophiles would likely attack the carbon atom of the triple bond that is distal to the methylsulfanyl group, influenced by both steric and electronic factors. Common nucleophiles for such reactions include organometallic reagents, amines, and thiols. nih.govorganic-chemistry.org

Electrophilic additions to the alkyne are also feasible. The reaction of alkynes with electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would be expected to proceed, although the regioselectivity might be influenced by the directing effects of both the methylsulfanyl and the hydroxypropyl groups. The formation of a thiirenium ion intermediate has been proposed in the electrophilic activation of thioalkynes. openstax.org

Table 1: Examples of Potential Addition Reactions to the Alkyne Moiety

Reaction TypeReagent ExampleExpected Product
Nucleophilic AdditionOrganocuprate (R₂CuLi)Vinyl sulfide (B99878) derivative
Nucleophilic AdditionAmine (R₂NH)Enamine derivative
Electrophilic AdditionBromine (Br₂)Dibromoalkene derivative
Electrophilic AdditionHydrogen Bromide (HBr)Bromo-substituted vinyl sulfide

The alkyne functionality of this compound serves as an excellent dipolarophile in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition to form triazoles. chemguide.co.ukacs.org This reaction, often categorized as "click chemistry," is known for its high efficiency and specificity. acs.orgin-academy.uz The reaction can be performed under thermal conditions, but it often requires high temperatures and may result in a mixture of regioisomers. mdpi.comacs.orgnih.gov

The development of metal-catalyzed azide-alkyne cycloadditions (AAC), particularly the copper(I)-catalyzed version (CuAAC), has made this transformation highly regioselective, typically yielding the 1,4-disubstituted triazole. mdpi.comacs.orgnih.gov More recently, iridium-catalyzed azide-alkyne cycloadditions (IrAAC) have been shown to be highly efficient for internal thioalkynes, offering excellent regioselectivity under mild conditions. nih.gov This makes IrAAC particularly suitable for a substrate like this compound. These reactions are compatible with a wide range of functional groups, including the hydroxyl group present in the molecule. nih.gov

Table 2: Cycloaddition Reactions Involving the Alkyne Functionality

Reaction NameDipoleCatalystProduct Type
Huisgen 1,3-Dipolar CycloadditionOrganic Azide (B81097) (R-N₃)Heat1,2,3-Triazole (mixture of regioisomers)
Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide (R-N₃)Cu(I)1,4-Disubstituted 1,2,3-triazole
Ir-catalyzed Azide-Alkyne Cycloaddition (IrAAC)Organic Azide (R-N₃)Iridium complexRegioselective 1,2,3-triazole nih.gov
[2+2] CycloadditionAlkeneLight or Metal CatalystCyclobutene derivative

The alkyne in this compound can participate in a variety of transition-metal-catalyzed reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions are prominent examples. researchgate.netbritannica.com For these reactions to proceed, the hydroxyl group might require protection, or the reaction conditions must be chosen carefully to avoid side reactions.

In a Sonogashira coupling, the terminal alkyne is typically coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. While this compound is an internal alkyne, related metal-catalyzed couplings of internal alkynes are also known. Other transition metals like nickel and gold can also catalyze a range of transformations at the alkyne. acs.org

Table 3: Potential Metal-Catalyzed Reactions at the Alkyne

Reaction NameCoupling PartnerCatalyst SystemExpected Product
Sonogashira Coupling (variant for internal alkynes)Aryl/Vinyl HalidePd complex, Cu(I) salt, BaseDisubstituted alkyne
Suzuki Coupling (variant for internal alkynes)Organoboron ReagentPd complex, BaseAryl- or vinyl-substituted alkene
Heck ReactionAlkenePd complex, BaseSubstituted diene
HydrationWaterAu(I) or Hg(II) catalystKetone

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in this compound is a key site for derivatization, allowing for the introduction of various functional groups through etherification, esterification, oxidation, and reduction.

The hydroxyl group of this compound can be readily converted into an ether or an ester. Etherification can be achieved through various methods, with the Williamson ether synthesis being a classic approach. youtube.com This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Acid-catalyzed etherification is also a viable method, particularly with other alcohols. acs.orgresearchgate.netnih.gov

Esterification is commonly carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. organic-chemistry.orgchemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. youtube.comlibretexts.orglibretexts.org These reactions are generally high-yielding and tolerate the alkyne and thioether functionalities under appropriate conditions.

Table 4: Etherification and Esterification of the Hydroxyl Group

Reaction TypeReagentCatalystProduct
Williamson Ether SynthesisAlkyl Halide (R-X)Strong Base (e.g., NaH)Ether (R-O-CH₂(CH₂)C≡CSCH₃)
Fischer EsterificationCarboxylic Acid (R'COOH)Acid (e.g., H₂SO₄)Ester (R'CO-O-CH₂(CH₂)C≡CSCH₃) youtube.comlibretexts.orgorganic-chemistry.org
AcylationAcyl Chloride (R'COCl)Base (e.g., Pyridine)Ester (R'CO-O-CH₂(CH₂)C≡CSCH₃) chemguide.co.uk
AcylationAcid Anhydride ((R'CO)₂O)Base or Acid CatalystEster (R'CO-O-CH₂(CH₂)C≡CSCH₃) organic-chemistry.org

The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), will typically yield the corresponding aldehyde, 4-(methylsulfanyl)but-3-ynal. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the aldehyde to the carboxylic acid, 4-(methylsulfanyl)but-3-ynoic acid. It is important to note that strong oxidizing agents can also potentially oxidize the sulfur atom of the thioether group to a sulfoxide (B87167) or sulfone, and may even cleave the alkyne bond.

Reduction of the primary alcohol functionality is not a common transformation as it is already in a reduced state. However, the alkyne can be reduced. Catalytic hydrogenation with a standard catalyst like palladium on carbon (Pd/C) would typically reduce the alkyne all the way to an alkane, yielding 4-(methylsulfanyl)butan-1-ol. To stop the reduction at the alkene stage, a poisoned catalyst such as Lindlar's catalyst is used, which would stereoselectively produce the cis-alkene, (Z)-4-(methylsulfanyl)but-3-en-1-ol. openstax.org Alternatively, using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would yield the trans-alkene, (E)-4-(methylsulfanyl)but-3-en-1-ol. openstax.org

Table 5: Oxidation and Reduction Reactions

TransformationReagentExpected Product(s)
Oxidation of AlcoholPyridinium chlorochromate (PCC)4-(methylsulfanyl)but-3-ynal
Oxidation of AlcoholPotassium permanganate (KMnO₄)4-(methylsulfanyl)but-3-ynoic acid (and potentially oxidized sulfur/cleaved alkyne)
Reduction of AlkyneH₂, Lindlar's Catalyst(Z)-4-(methylsulfanyl)but-3-en-1-ol openstax.org
Reduction of AlkyneNa, NH₃(l)(E)-4-(methylsulfanyl)but-3-en-1-ol
Reduction of AlkyneH₂, Pd/C4-(methylsulfanyl)butan-1-ol

Intramolecular Cyclization Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions are often facilitated by the presence of the neighboring unsaturation and the sulfur atom, which can influence the regioselectivity and reaction mechanism.

Under basic or acidic conditions, or in the presence of transition metal catalysts, the hydroxyl group can act as an internal nucleophile, attacking the alkyne moiety. This can lead to the formation of five- or six-membered oxygen-containing heterocycles. The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of any activating agents used. For instance, activation of the alkyne by a transition metal can facilitate a nucleophilic attack by the hydroxyl group, leading to cyclized products.

While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed in the provided search results, the general principles of intramolecular reactions involving a tethered hydroxyl group and an alkyne are well-established. researchgate.net For instance, the formation of fused pyrrole (B145914) systems through intramolecular rhodium-catalyzed transannulation of alkynyl triazoles demonstrates the feasibility of such cyclizations. nih.gov Similarly, the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones involves an intramolecular cyclization step where an epoxide ring is opened by a nucleophile, followed by cyclization. mdpi.com These examples highlight the potential for the hydroxyl group of this compound to engage in similar intramolecular transformations to yield valuable heterocyclic structures.

Reactivity of the Methylsulfanyl Group

The methylsulfanyl group is a key functional handle in this compound, offering multiple avenues for chemical modification. Its reactivity is central to many of the transformations that this compound undergoes.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. researchgate.net This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation is typically achieved using a variety of oxidizing agents.

Common reagents for the oxidation of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). For the complete oxidation to the sulfone, stronger oxidizing agents or a larger excess of the oxidant are generally required. organic-chemistry.orgorientjchem.org Reagents such as hydrogen peroxide, potassium permanganate, or an excess of m-CPBA are effective for this purpose. organic-chemistry.orgorientjchem.org The selective synthesis of either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and the reaction conditions. rsc.org

The resulting sulfoxides and sulfones are valuable synthetic intermediates. The sulfoxide group can act as a chiral auxiliary or participate in Pummerer-type reactions. acs.org The sulfone group is a strong electron-withdrawing group, which can activate adjacent protons and participate in various carbon-carbon bond-forming reactions. The oxidation of the methylsulfanyl group is a fundamental transformation that expands the synthetic utility of the this compound scaffold. nih.gov

Table 1: Common Oxidizing Agents for Sulfide Oxidation

Oxidizing AgentProduct(s)Typical Conditions
Sodium Periodate (NaIO₄)SulfoxideAqueous or alcoholic solvents
meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)SulfoxideChlorinated solvents, low temperature
meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.)SulfoneChlorinated solvents
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneOften with a catalyst (e.g., acid or metal)
Potassium Permanganate (KMnO₄)SulfoneBasic or acidic conditions
N-Fluorobenzenesulfonimide (NFSI)Sulfoxide or SulfoneControllable by NFSI loading in water rsc.org

Substitution and Elimination Reactions at the Sulfur Center

The methylsulfanyl group can also undergo substitution and elimination reactions. While direct nucleophilic substitution at the sulfur atom of a thioether is not as common as at a sulfonyl group, certain transformations can be achieved. For instance, the C-S bond can be cleaved under specific reductive or oxidative conditions.

More significantly, after oxidation to the sulfone, the methylsulfonyl group becomes an excellent leaving group in elimination reactions. This allows for the introduction of a double bond into the molecule. The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions has been studied, providing insights into the factors that influence substitution at a sulfur center. mdpi.com

Cascade and Tandem Reactions Facilitated by the Compound's Multifunctionality

The presence of multiple reactive sites in this compound makes it an ideal substrate for cascade or tandem reactions. wikipedia.org These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient and atom-economical. wikipedia.org

A variety of cascade reactions can be envisioned starting from this compound. For example, a reaction could be initiated at the hydroxyl group, followed by a cyclization involving the alkyne. Alternatively, a reaction at the alkyne could trigger a subsequent transformation involving the methylsulfanyl group. The term "cascade reaction" is often used interchangeably with "domino" or "tandem" reaction, and it describes a process where each subsequent reaction is a consequence of the functionality generated in the previous step. wikipedia.org

Alkynyl sulfides, in general, are known to participate in a range of catalytic reactions, including hydro-, hetero-, and carbofunctionalizations, as well as cycloadditions, which can be part of a cascade sequence. researchgate.netcitedrive.com The multifunctionality of this compound allows for the design of complex molecular architectures through carefully orchestrated cascade sequences. For instance, a base-promoted cascade reaction can lead to the synthesis of complex heterocyclic structures like isoindolin-1-ones. nih.gov

Detailed Mechanistic Pathways of Key Organic Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling the outcome and optimizing reaction conditions.

For intramolecular cyclization , the mechanism would likely involve the initial activation of either the hydroxyl group (e.g., deprotonation to form an alkoxide) or the alkyne (e.g., coordination to a metal catalyst). The subsequent intramolecular nucleophilic attack of the oxygen on the activated alkyne would lead to a vinyl anion or a metal-containing intermediate, which is then protonated or undergoes further reaction to yield the final heterocyclic product.

In the oxidation of the methylsulfanyl group , the mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For an oxidant like m-CPBA, this results in the formation of a sulfoxide and meta-chlorobenzoic acid. A second oxidation step on the sulfoxide, which is less nucleophilic than the sulfide, requires a stronger oxidant or more forcing conditions to proceed to the sulfone.

The mechanisms of cascade reactions are inherently more complex as they involve multiple sequential steps. For example, a hypothetical cascade could begin with a Sonogashira coupling at the terminal alkyne, followed by an intramolecular Michael addition of the hydroxyl group onto an in-situ generated α,β-unsaturated system. The specific mechanistic details would be highly dependent on the reagents and catalysts employed. The study of reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods like Density Functional Theory (DFT) to model transition states and reaction intermediates. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-(methylsulfanyl)but-3-yn-1-ol, 1D (¹H, ¹³C) and 2D NMR techniques provide definitive evidence for its structure.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, four unique signals are predicted. The chemical shift of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) is determined by the number of adjacent protons.

The expected proton environments are:

A singlet corresponding to the three protons of the methylsulfanyl (S-CH₃) group.

A triplet for the two methylene (B1212753) protons (-CH₂-) adjacent to the hydroxyl group, coupled to the neighboring methylene group.

A triplet for the two methylene protons (-CH₂-) adjacent to the alkyne, also coupled to the other methylene group.

A broad singlet for the hydroxyl (-OH) proton, which typically does not couple with adjacent protons due to rapid chemical exchange.

Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-S-CH~2.3Singlet (s)3H
-C≡C-CH₂-~2.5Triplet (t)2H
-CH₂-OH~3.7Triplet (t)2H
-OHVariable (broad)Singlet (s)1H

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For the symmetric structure of this compound, five distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. The chemical shifts are characteristic of the type of carbon (alkane, alkyne, attached to a heteroatom).

The predicted carbon environments are:

The methyl carbon of the methylsulfanyl group (-S-CH₃).

The methylene carbon adjacent to the hydroxyl group (-CH₂OH).

The methylene carbon adjacent to the alkyne (-C≡C-CH₂-).

Two distinct sp-hybridized carbons of the alkyne moiety (-C≡C-).

Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-S-CH₃~15-25
-C≡C-CH₂-~20-30
-CH₂-OH~55-65
-C≡C-S-~75-85
-C≡C-CH₂-~85-95

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms. nist.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemicalbook.comresearchgate.net For this compound, the key expected cross-peak would be between the two methylene (-CH₂-) groups, confirming their adjacency in the butynol (B8639501) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nist.govchemicalbook.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. Expected correlations would link the -S-CH₃ protons to their carbon, and each -CH₂- proton signal to its respective carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. nist.gov Key expected HMBC correlations for confirming the structure of this compound would include:

Correlation from the -S-CH₃ protons to the alkyne carbon C4.

Correlations from the C1 methylene protons (-CH₂OH) to the adjacent methylene carbon (C2) and the alkyne carbon (C3).

Correlations from the C2 methylene protons to C1, C3, and C4.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is predicted to show characteristic absorption bands confirming its key functional groups:

A strong, broad band for the O-H stretching vibration of the alcohol group.

Bands corresponding to the C-H stretching of the sp³ hybridized methylene and methyl groups.

A weak but sharp absorption for the C≡C triple bond stretch, characteristic of an internal alkyne.

A strong band for the C-O stretching of the primary alcohol.

Predicted IR Absorption Data for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
O-H stretch3200 - 3600Strong, Broad
sp³ C-H stretch2850 - 3000Medium-Strong
C≡C stretch2190 - 2260Weak-Medium
C-O stretch1050 - 1150Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

HRMS is capable of measuring the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental composition and unambiguous confirmation of the molecular formula. researchgate.net The predicted monoisotopic mass for this compound (C₅H₈OS) is approximately 116.0296 Da. uni.lu An experimental HRMS measurement would be expected to match this value closely, confirming the molecular formula.

Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₅H₈OS
Calculated Exact Mass116.02959 Da
Expected [M+H]⁺ Ion117.03687 Da

Fragmentation Pattern Analysis for Structural Inference

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound through the analysis of its fragmentation patterns upon ionization. While a specific mass spectrum for this compound is not publicly documented, its fragmentation can be predicted based on the known behavior of its constituent functional groups: a primary alcohol, a thioether, and an internal alkyne.

The molecular ion peak ([M]+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C5H8OS, 116.03 g/mol ). However, for primary alcohols, the molecular ion peak is often weak or even absent due to rapid fragmentation. libretexts.orgyoutube.com

Key expected fragmentation pathways include:

α-Cleavage: This is a common fragmentation pathway for both alcohols and thioethers.

Cleavage adjacent to the oxygen atom: Loss of a hydrogen radical (H•) to form an ion at m/z 115, or, more significantly, cleavage of the C1-C2 bond to lose a •CH2OH radical (mass 31), resulting in a fragment at m/z 85. The alternative α-cleavage for alcohols, breaking the C-C bond nearest the hydroxyl group, can yield a resonance-stabilized oxonium ion. libretexts.org

Cleavage adjacent to the sulfur atom: This would involve the breaking of the C4-S bond or the S-CH3 bond. Cleavage of the methyl group would lead to a loss of a •CH3 radical (mass 15), producing an ion at m/z 101.

Loss of Water: A characteristic fragmentation for alcohols is the elimination of a water molecule (H2O, mass 18) from the molecular ion, which would yield a peak at m/z 98. libretexts.orgmanusadventures.com This often occurs through a rearrangement process.

Cleavage related to the alkyne: Alkynes are known to form stable propargyl cations. manusadventures.com Cleavage of the C2-C3 bond could lead to the formation of resonance-stabilized fragments.

Thioether-specific fragmentation: Thioethers can undergo cleavage to generate sulfur-containing radical cations.

The interplay of these fragmentation pathways would result in a complex mass spectrum. The relative abundance of the fragment ions would depend on their stability. For instance, fragments that are resonance-stabilized are likely to be more abundant.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z RatioPredicted Fragment IonFragmentation Pathway
116[C5H8OS]+•Molecular Ion
115[C5H7OS]+Loss of H• from alcohol
101[C4H5OS]+Loss of •CH3 from thioether
98[C5H6S]+•Loss of H2O from alcohol
85[C4H5S]+α-cleavage with loss of •CH2OH

X-ray Diffraction Analysis (for Crystalline Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govyoutube.com For a compound like this compound, which is likely a liquid at room temperature, X-ray diffraction analysis would necessitate the preparation of a suitable crystalline derivative.

The process involves several key steps:

Synthesis of a Crystalline Derivative: The hydroxyl group of this compound offers a convenient handle for derivatization. Reaction with an aromatic acid chloride (e.g., 3,5-dinitrobenzoyl chloride) or an isocyanate could yield a solid ester or urethane (B1682113) derivative, respectively. These derivatives often have higher melting points and a greater propensity to form high-quality single crystals suitable for X-ray analysis. The presence of aromatic rings can also facilitate crystal packing through π-π stacking interactions.

Crystal Growth: High-quality single crystals of the derivative would need to be grown. This is often achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

Data Collection and Structure Solution: The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions and the electron density distribution within the crystal. nih.gov This electron density map is then used to build and refine a three-dimensional model of the molecule.

A successful X-ray crystallographic analysis would unambiguously confirm the connectivity of the atoms in the derivative and provide precise bond lengths, bond angles, and torsional angles. This information would be invaluable for understanding the molecule's conformation in the solid state. For example, the analysis of a crystalline derivative of a functionalized alkyne has been used to determine its absolute configuration. nih.gov

Other Advanced Spectroscopic and Analytical Methods

Beyond standard 1D NMR and IR spectroscopy, a suite of advanced analytical techniques would be employed for a thorough characterization of this compound.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of proton (1H) and carbon (13C) NMR signals, especially in complex molecules. numberanalytics.comipb.pt

COSY: Would reveal 1H-1H coupling correlations, for example, between the protons of the two methylene groups.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the entire carbon skeleton and confirming the positions of the functional groups.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is well-suited for the analysis of volatile compounds like this compound. It separates the compound from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. GC-MS is widely used for the identification of organic sulfur compounds. nih.govoup.com Specialized GC techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can be coupled with high-resolution time-of-flight mass spectrometry (HR-ToFMS) for the detailed analysis of complex mixtures containing sulfur compounds. mdpi.com

Advanced IR Spectroscopy: While standard IR spectroscopy would confirm the presence of the O-H and C≡C bonds, more advanced techniques could provide further structural details.

The application of these advanced methods would provide a comprehensive and unambiguous structural elucidation of this compound, laying a solid foundation for further investigation of its chemical properties and reactivity.

Computational and Theoretical Studies of 4 Methylsulfanyl but 3 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 4-(methylsulfanyl)but-3-yn-1-ol, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and key reactivity indicators.

The electronic structure is heavily influenced by the interplay of the electron-donating methylsulfanyl group and the electron-withdrawing alkyne and hydroxyl moieties. The sulfur atom, with its lone pairs, can donate electron density into the π-system of the alkyne, a phenomenon that can be quantified through Natural Bond Orbital (NBO) analysis. This analysis would likely show a degree of delocalization from the sulfur lone pairs to the acetylenic π* orbitals.

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide insight into the molecule's chemical behavior. A representative set of calculated values for a molecule with similar functional groups, 2-methylthio-triazoloquinazoline, illustrates the type of data that would be obtained for this compound. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors

Parameter Value (eV) Interpretation for this compound
HOMO Energy -6.5 Indicates the electron-donating ability (nucleophilicity).
LUMO Energy -1.8 Indicates the electron-accepting ability (electrophilicity).
Energy Gap (ΔE) 4.7 Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity.
Electronegativity (χ) 4.15 Represents the molecule's ability to attract electrons.
Chemical Hardness (η) 2.35 Measures resistance to change in electron distribution.
Chemical Softness (S) 0.21 The reciprocal of hardness, indicating higher reactivity.

Note: Data is illustrative and based on a related sulfur-containing heterocyclic compound to demonstrate the types of parameters calculated.

These parameters suggest that the molecule would possess both nucleophilic (due to the sulfur and oxygen lone pairs) and electrophilic (due to the alkyne) character, making it a versatile synthon in organic chemistry.

Mechanistic Probing via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, allowing for the calculation of transition state structures and activation energies. For this compound, DFT could be employed to study various transformations, such as additions to the alkyne, oxidation of the sulfur atom, or reactions involving the hydroxyl group.

For instance, the reaction of O(³P) with alkynes has been studied computationally, revealing the importance of intersystem crossing and the formation of various radical intermediates. rsc.org A DFT study on the reaction of this compound with an electrophile would likely show the formation of a bridged intermediate, with the sulfur atom participating in the stabilization of the positive charge.

The calculated energy profile for a hypothetical electrophilic addition to the alkyne is depicted below.

Table 2: Illustrative DFT Calculated Energies for a Reaction Pathway

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate +5.8
Transition State 2 +12.5

Note: Values are hypothetical and for illustrative purposes.

Such studies are crucial for predicting reaction outcomes and optimizing experimental conditions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butanol chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. This is achieved by systematically rotating the single bonds and calculating the energy at each step, generating a potential energy surface (PES). libretexts.orglibretexts.orguleth.cayoutube.com

For this compound, the key dihedral angles would be around the C-C bonds of the butyl chain and the C-S bond. The PES would likely reveal several low-energy conformers, with the stability influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the alkyne π-system or the sulfur atom. Studies on mephedrone (B570743) derivatives have shown that low-energy conformers can be connected by low-barrier transition states. researchgate.net

Table 3: Illustrative Conformational Analysis Data

Conformer Dihedral Angle (C2-C3-C4-O) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 60° (gauche) 0.00 65
2 180° (anti) 0.85 30

Note: Data is hypothetical and for illustrative purposes.

Understanding the conformational preferences is essential as it can influence the molecule's spectroscopic properties and its interactions with other molecules.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT in conjunction with methods like Gauge-Including Atomic Orbital (GIAO), are highly effective in predicting NMR chemical shifts. nih.govnih.govrsc.orgnyu.edu These predictions are invaluable for structure verification and for assigning complex NMR spectra.

For this compound, the calculated ¹H and ¹³C NMR chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the acetylenic carbons would have characteristic shifts influenced by the neighboring sulfur atom. The accuracy of these predictions can be very high, often with mean absolute errors of less than 2 ppm for ¹³C and 0.2 ppm for ¹H when using appropriate computational models and basis sets. researchgate.net

Table 4: Illustrative Predicted vs. Experimental NMR Chemical Shifts

Atom Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
C1 (CH₃S) 18.5 18.2
C2 (SC≡) 85.3 84.9
C3 (≡C-CH₂) 78.9 78.5
C4 (CH₂-CH₂OH) 25.1 24.8

Note: Experimental values are hypothetical for illustrative purposes. Predicted values would be obtained from DFT calculations.

These computational tools can also predict other spectroscopic parameters, such as IR vibrational frequencies, aiding in the interpretation of experimental spectra.

Molecular Docking and Dynamics Simulations (in non-clinical contexts, e.g., ligand-protein interactions for enzyme studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In a non-clinical context, this could be used to study the interaction of this compound with the active site of an enzyme. For instance, its potential as an inhibitor of a specific enzyme could be explored. Studies on L-cysteine have demonstrated the use of molecular docking to investigate its interaction with tyrosinase. scientificeditorial.comscientificeditorial.com

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing insights into the dynamic nature of the interaction. mdpi.com The simulation would track the movements of both the ligand and the protein, revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Table 5: Illustrative Molecular Docking and Dynamics Results

Parameter Value Interpretation
Binding Energy (Docking) -6.5 kcal/mol Indicates a favorable binding interaction.
Key Interacting Residues Tyr82, Phe290, Ser122 Amino acids in the active site forming key contacts.
RMSD of Ligand (MD) 1.2 Å Shows the stability of the ligand's position in the binding pocket over the simulation time.

Note: Data is hypothetical and for illustrative purposes for a generic enzyme active site.

These computational approaches provide a powerful platform for hypothesis-driven research into the potential biochemical roles of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Use as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of 4-(methylsulfanyl)but-3-yn-1-ol allows it to serve as a linchpin in the assembly of complex molecular architectures. Organic synthesis often relies on such building blocks that can introduce multiple functionalities in a single step or participate in sequential, chemoselective reactions. khanacademy.org The alcohol group can be protected, allowing the alkyne to react, after which the alcohol is deprotected for further transformation, or vice versa.

The alkyne moiety is particularly useful. It can participate in cornerstone reactions such as:

Click Chemistry: The alkyne can undergo copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form highly stable triazole rings, a powerful method for linking molecular fragments. chemrxiv.org

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, a key step in synthesizing conjugated systems. oup.com

Nucleophilic Addition: The alkyne can be attacked by various nucleophiles. For instance, the addition of thiols to the thioalkyne can proceed with high regio- and stereospecificity, facilitated by an organic base, to yield vinyl sulfide (B99878) structures. chemrxiv.org

The table below summarizes some of the potential synthetic transformations available to this building block.

Functional Group Reaction Type Potential Product/Intermediate Significance
AlkyneAzide-Alkyne Cycloaddition1,2,3-TriazoleLinking molecular fragments
AlkyneSonogashira CouplingAryl/Vinyl-substituted alkyneConstruction of conjugated systems
AlkyneHydrothiolationVinyl bis-sulfideIntroduction of sulfur-rich moieties
AlcoholOxidationAldehyde or Carboxylic AcidFurther synthetic elaboration
AlcoholEsterificationEsterProdrugs, functional materials
AlcoholTosylation/MesylationSulfonate EsterConversion to a good leaving group

Precursor for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are central to medicinal chemistry and natural product synthesis. The structure of this compound is well-suited for intramolecular cyclization reactions to form a variety of five- and six-membered rings. unipi.itnih.govrsc.org The specific heterocycle formed depends on the reaction conditions and the reagents employed.

Potential cyclization pathways include:

Intramolecular Hydroalkoxylation: The hydroxyl group can add across the alkyne bond (a 5-endo-dig cyclization) under the influence of metal catalysts, such as those based on lanthanides, gold, or platinum, to yield substituted dihydrofurans or furans. scite.ainih.govacs.org

Thiophene Synthesis: The presence of the methylsulfanyl group opens pathways to sulfur-containing heterocycles. Thioalkynes are known precursors for the synthesis of thiophenes and other sulfur-containing rings through various annulation and cycloaddition strategies. nih.gov

Multi-component Reactions: The compound can act as a component in reactions that build heterocyclic rings from multiple starting materials, expanding the range of accessible complex structures.

The following table outlines potential heterocyclic systems derivable from this compound.

Reaction Type Catalyst/Reagent Resulting Heterocycle
Intramolecular HydroalkoxylationLanthanide, Gold, or Platinum saltsSubstituted Furan/Dihydrofuran
Annulation/CycloadditionTransition metal catalystsSubstituted Thiophene
Pauson-Khand ReactionDicobalt octacarbonylCyclopentenone derivative
Metal-Promoted CyclizationVarious (e.g., I₂, Ag⁺)Iodinated or other functionalized heterocycles

Role in the Development of Functional Materials and Polymers

Alkynes are highly valuable monomers in polymer science due to their ability to undergo various polymerization reactions and to functionalize materials post-polymerization. oup.comnumberanalytics.com The this compound molecule can be incorporated into polymers, imparting specific properties due to its unique functional groups. nih.govresearchgate.net

Key applications in materials science include:

Monomer for Polymerization: It can be used as an AB-type monomer where the alcohol and alkyne functionalities react in a step-growth manner. More commonly, it can be used in chain-growth polymerizations via the alkyne. For example, alkyne metathesis or cyclotrimerization can produce polyphenylenes or other conjugated polymers. oup.com

Cross-linking Agent: The alkyne is a perfect handle for cross-linking polymer chains using thiol-yne "click" chemistry. nih.govacs.org This reaction is highly efficient, proceeds under mild conditions (often with a photoinitiator), and can be used to create soft, biocompatible hydrogels and elastomers for biomedical applications. nih.govacs.org

Surface Functionalization: The alkyne group can be used to graft the molecule onto surfaces that have been pre-functionalized with azide (B81097) groups, providing a hydroxyl- and thioether-functionalized surface. This can alter surface properties like wettability, adhesion, or biocompatibility.

Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of ligands that can bind to metal ions to form complexes with specific catalytic, electronic, or magnetic properties. This compound possesses two potential coordination sites: the sulfur atom of the thioether and the π-system of the alkyne. wikipedia.orgnumberanalytics.com

Thioether Coordination: Thioethers are soft ligands that bind preferentially to soft metal ions like palladium(II), platinum(II), silver(I), copper(I), and gold(I). wikipedia.orgnih.govacs.org The sulfur atom in this compound can act as a donor to a single metal center.

Alkyne Coordination: The alkyne's two perpendicular π-bonds can also coordinate to transition metals. thieme-connect.debritannica.com This interaction is fundamental to many catalytic transformations of alkynes.

Chelating or Bridging Ligand: Depending on the geometry, the molecule could potentially act as a chelating ligand, binding a single metal ion through both the sulfur and the alkyne. It could also act as a bridging ligand, linking two different metal centers, one via the sulfur and one via the alkyne.

The combination of a soft thioether donor and a π-acidic alkyne makes it an intriguing candidate for creating complexes with unusual electronic properties or for stabilizing reactive metal centers. rsc.org

Applications in Chemo-Selective Derivatization for Analytical Methods

In analytical chemistry, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS), it is often necessary to derivatize analytes to improve their volatility, thermal stability, or ionization efficiency. nih.gov The distinct functional groups of this compound allow for highly selective derivatization. researchgate.netnih.govfiu.edu

Selective Derivatization of the Alcohol: The primary alcohol can be readily and selectively converted into an ether (e.g., a silyl (B83357) ether) or an ester. This increases the molecule's volatility for GC analysis and can introduce specific fragmentation patterns for MS.

Selective Derivatization of the Alkyne: The alkyne can be derivatized through reactions that are orthogonal to the alcohol. For instance, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can attach a charged tag to the molecule, dramatically increasing its ionization efficiency for electrospray ionization-mass spectrometry (ESI-MS). chemrxiv.org This strategy allows for the specific detection of alkyne-containing molecules in complex mixtures. chemrxiv.org

This chemo-selectivity allows analysts to target one functional group while leaving the other intact, enabling multi-step analytical procedures or the synthesis of well-defined analytical standards.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally friendly methods for synthesizing key chemical intermediates. For 4-(methylsulfanyl)but-3-yn-1-ol, future research is expected to move beyond traditional synthetic pathways, which may rely on harsh reagents and generate significant waste.

Key areas for development include:

Catalytic Approaches: The use of recyclable catalysts, such as those based on earth-abundant metals or supported on solid matrices, could significantly improve the environmental footprint of the synthesis. nih.gov Research into novel catalytic systems that can operate under milder conditions and in greener solvents like water or bio-derived solvents is a promising direction. nih.gov

Metal- and Solvent-Free Conditions: Exploring synthetic strategies that eliminate the need for transition metal catalysts and organic solvents is a major goal of green chemistry. nih.gov Methods such as mechanochemistry or reactions in eutectic mixtures could offer viable alternatives.

Photochemical and Electrochemical Synthesis: Visible-light-promoted reactions and electrosynthesis represent cutting-edge techniques that can drive chemical transformations with high efficiency and selectivity, often under ambient conditions. bohrium.comnih.gov Applying these methods to the C-S bond formation required for the synthesis of this compound could lead to highly sustainable processes. bohrium.comnih.gov

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesKey Research Challenges
Recyclable CatalysisReduced catalyst waste, lower cost.Catalyst leaching, deactivation over time.
Metal-Free SynthesisAvoids toxic and expensive metals.May require higher temperatures or longer reaction times.
Photochemical SynthesisUses light as a traceless reagent, mild conditions.Scalability, quantum yield optimization.
Electrochemical SynthesisAvoids stoichiometric oxidants/reductants.Electrode material selection, cell design.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Alkynyl sulfides are recognized as versatile building blocks in organic synthesis due to their unique reactivity. citedrive.comresearchgate.net Future research on this compound should aim to exploit its bifunctional nature to uncover new synthetic transformations.

Unexplored reactivity patterns include:

Cycloaddition Reactions: While thioalkynes are known to participate in various cycloaddition reactions, the specific behavior of this compound in these transformations remains largely unexplored. nih.gov Investigating its participation in [2+2], [3+2], and [4+2] cycloadditions could lead to the synthesis of novel heterocyclic compounds. nih.govresearchgate.net

Multicomponent Reactions: The development of one-pot multicomponent reactions involving this compound, where both the alkyne and alcohol functionalities react in a orchestrated manner, would be a highly efficient strategy for building molecular complexity.

Tandem Reactions: Designing tandem reaction sequences, where an initial transformation of the alkynyl sulfide (B99878) triggers a subsequent reaction at the hydroxyl group (or vice versa), could provide rapid access to complex molecular architectures.

Asymmetric Synthesis Applications Leveraging the Chiral Opportunities

The structure of this compound presents two key opportunities for the introduction of chirality: the alcohol functional group and the sulfur atom.

Future research in this area could focus on:

Enantioselective Synthesis of the Chiral Alcohol: Developing methods for the asymmetric synthesis of (R)- and (S)-4-(methylsulfanyl)but-3-yn-1-ol would be highly valuable. This could be achieved through the enantioselective reduction of the corresponding ketone or via kinetic resolution of the racemic alcohol using chiral catalysts or enzymes. thieme-connect.de

Asymmetric Oxidation to Chiral Sulfoxides: The oxidation of the sulfide to a sulfoxide (B87167) can create a stereogenic center at the sulfur atom. libretexts.org The development of catalytic enantioselective oxidation methods would provide access to chiral sulfoxide derivatives, which are important building blocks in asymmetric synthesis. libretexts.orgrsc.org

Use as a Chiral Building Block: The enantiomerically pure forms of this compound and its derivatives could serve as versatile chiral building blocks for the synthesis of complex, biologically active molecules. rsc.orgyoutube.comyoutube.com

Chiral CenterPotential Asymmetric MethodResulting Chiral Compound
C1 (Alcohol)Enantioselective reduction of ketone(R)- or (S)-4-(methylsulfanyl)but-3-yn-1-ol
SulfurCatalytic asymmetric oxidationChiral sulfoxide derivatives

Integration into Continuous Flow Chemistry and Automation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. mdpi.com The application of flow chemistry to the synthesis and transformation of this compound is a promising area for future research.

Key research directions include:

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of the parent compound could enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate scaling up of production. nih.govyoutube.com

Automated Library Synthesis: Combining flow chemistry with automated reaction platforms would allow for the rapid generation of libraries of derivatives of this compound for screening in materials science and chemical biology. youtube.com

In-line Purification and Analysis: Integrating in-line purification and analytical techniques into a flow system would streamline the synthesis and characterization of new compounds derived from this compound.

Bio-Inspired Synthesis and Advanced Chemical Biology Tools (non-clinical)

The unique structural features of this compound make it an attractive scaffold for the development of new tools for chemical biology. wm.edusigmaaldrich.com

Future applications in this domain could include:

Bio-orthogonal Chemistry: The terminal alkyne functionality can be utilized in bio-orthogonal "click" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. escholarship.org This would allow for the specific labeling of biomolecules in complex biological systems (in non-clinical settings).

Synthesis of Natural Product Analogues: The compound could serve as a versatile building block for the synthesis of analogues of natural products, where the alkynyl sulfide moiety can be used to probe biological interactions or as a handle for further functionalization.

Development of Covalent Modifiers: The reactivity of the alkynyl sulfide group could be harnessed to design covalent modifiers for specific protein targets, enabling the study of protein function in a controlled manner.

Advanced Materials Applications and Tunable Properties

The presence of both a polymerizable alkyne group and a reactive hydroxyl group makes this compound a promising candidate for the development of advanced materials with tunable properties. researchgate.netacs.org

Potential materials applications include:

Thiol-Yne Polymerizations: The alkynyl sulfide can participate in thiol-yne "click" polymerization reactions to form highly cross-linked and functional polymer networks. chemrxiv.orgresearchgate.netchemrxiv.org The properties of these materials, such as their mechanical strength and thermal stability, could be tuned by varying the co-monomers and cross-linking density. researchgate.net

Functional Polymers: The hydroxyl group can be used to graft this compound onto existing polymer backbones, introducing alkyne functionalities for subsequent modification or cross-linking.

Degradable Polymers: By incorporating the alkynyl sulfide into polymer backbones through radical ring-opening polymerization of specifically designed monomers, it may be possible to create polymers with tunable degradation rates. acs.orgresearchgate.net

Polymerization StrategyResulting Material TypePotential Tunable Properties
Thiol-Yne PolymerizationCross-linked networksMechanical stiffness, thermal stability, solvent resistance.
Grafting onto PolymersFunctionalized polymersSurface properties, sites for further reaction.
Ring-Opening PolymerizationDegradable polymersDegradation rate, release of encapsulated agents.

Discovery of New Chemical Biology Probes (non-clinical)

Chemical probes are essential tools for dissecting complex biological processes. nih.govyoutube.com The unique structure of this compound provides a foundation for the design of novel chemical probes for non-clinical research. nih.govrsc.org

Future research could focus on:

Activity-Based Probes: By incorporating a reactive "warhead" and a reporter tag, derivatives of this compound could be developed as activity-based probes to profile the activity of specific enzyme families.

Photoaffinity Probes: The alkyne group can be transformed into a diazirine, a photo-activatable cross-linking group. This would enable the creation of photoaffinity probes to identify the binding partners of biologically active molecules.

Fragment-Based Discovery: The compound itself could be used as a fragment in fragment-based screening campaigns to identify new binding sites on proteins of interest. The subsequent elaboration of the fragment, using the hydroxyl and alkyne handles, could lead to the development of potent and selective modulators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(methylsulfanyl)but-3-yn-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of propargylic alcohols like this compound typically involves nucleophilic substitution or alkyne functionalization. For example, analogous compounds (e.g., 1-(4-(trifluoromethyl)phenyl)but-3-yn-1-ol) are synthesized via Sonogashira coupling or alkyne addition to carbonyl groups, with purification via column chromatography (e.g., 20% EtOAc/hexane) . Reaction parameters such as solvent polarity (dichloromethane, ethanol) and acidic resins significantly affect conversion rates and regioselectivity .

Table 1 : Key Reaction Parameters for Propargylic Alcohol Synthesis

ParameterOptimal ConditionImpact on Yield/Selectivity
SolventDichloromethaneEnhances electrophilicity
CatalystAcidic resinImproves protonation steps
PurificationColumn chromatographyRemoves alkyne byproducts

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The methylsulfanyl group (-SMe) exhibits a singlet near δ 2.1–2.3 ppm. The propargylic alcohol’s hydroxyl proton appears as a broad peak (~δ 1.5–2.0 ppm), while the alkyne proton is absent due to symmetry.
  • ¹³C NMR : The alkyne carbons resonate at δ 70–90 ppm, and the sulfur-bearing carbon appears at δ 35–45 ppm.
  • IR : A strong O-H stretch (~3200–3400 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclocondensation reactions?

  • Methodological Answer : The methylsulfanyl group acts as a directing group, stabilizing transition states via sulfur’s lone-pair interactions. In [4+2] cyclocondensation reactions (e.g., with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate), the sulfur atom enhances nucleophilic attack at the β-position of the alkyne, favoring pyrimidine annulation . Computational studies (DFT) are recommended to map electron density distributions and validate intermediates.

Q. How does this compound participate in enzymatic pathways, and what are its biochemical implications?

  • Methodological Answer : In the methionine salvage pathway, acireductone dioxygenases (e.g., EC 1.13.11.54) metabolize intermediates like 2-hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate to produce 4-(methylsulfanyl)-2-oxobutanoate. The compound’s methylsulfanyl group is critical for metal coordination (Fe²⁺/Ni²⁺) in enzyme active sites, influencing substrate specificity . Researchers should use isotopic labeling (³⁴S or ¹³C) to track sulfur transfer in vitro.

Q. What strategies mitigate challenges in characterizing this compound derivatives via X-ray crystallography?

  • Methodological Answer : Small-molecule refinement programs (e.g., SHELXL) are essential for resolving sulfur-containing structures. For low-resolution data, high redundancy and twin refinement (via SHELXE) improve accuracy. For example, the Bruker AXS SHELXTL suite can model disorder in methylsulfanyl groups by constraining thermal parameters .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction barriers for alkyne functionalization. For instance, the electron-withdrawing methylsulfanyl group lowers the LUMO energy of the alkyne, favoring nucleophilic additions. Molecular dynamics simulations (e.g., Gaussian or ORCA) can model solvent effects on transition states .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting data on antimicrobial effects?

  • Methodological Answer : Variations in bioassay protocols (e.g., MIC values, bacterial strains) may explain contradictions. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Structural analogs (e.g., triazole-sulfanyl compounds) show activity against Gram-positive bacteria, suggesting the methylsulfanyl group’s role in membrane disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.